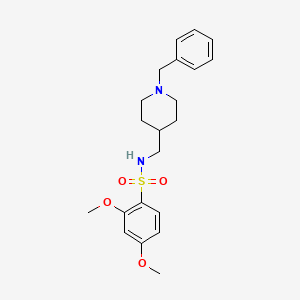
5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide, also known as CMPD101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of pyrimidine derivatives and has a molecular weight of 343.84 g/mol.
Mecanismo De Acción
5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide exerts its pharmacological effects by inhibiting specific enzymes and signaling pathways. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and proliferation. 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide also inhibits the activity of glycogen synthase kinase 3β (GSK3β), which is involved in various signaling pathways, including the Wnt/β-catenin pathway. In addition, 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. In inflammation research, 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. In neurodegenerative disorder research, 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide has been shown to prevent the accumulation of misfolded proteins, which are a hallmark of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and specificity, which makes it an ideal tool for studying the function of specific enzymes and signaling pathways. However, 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide also has some limitations. It has a short half-life and low bioavailability, which can limit its effectiveness in vivo. It also has potential off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide research. In cancer research, 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide can be further studied for its potential as a therapeutic agent in combination with other chemotherapeutic agents. In inflammation research, 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide can be further studied for its potential as a therapeutic agent in various inflammatory diseases. In neurodegenerative disorder research, 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide can be further studied for its potential as a therapeutic agent in various neurodegenerative diseases. In addition, further studies can be conducted to improve the pharmacokinetic properties of 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide, such as increasing its half-life and bioavailability, and reducing its potential off-target effects.
Métodos De Síntesis
The synthesis of 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide involves the reaction between 2-amino-5-chloropyrimidine and 5-methyl-2-pyridinemethanethiol in the presence of triethylamine and acetic anhydride. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The final product is obtained as a white solid with a high yield.
Aplicaciones Científicas De Investigación
5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways. In inflammation research, 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. In neurodegenerative disorder research, 5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide has been shown to prevent the accumulation of misfolded proteins, which are a hallmark of these diseases.
Propiedades
IUPAC Name |
5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4OS/c1-7-3-4-9(14-5-7)16-11(18)10-8(13)6-15-12(17-10)19-2/h3-6H,1-2H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUSHOUYFSQITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(5-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide](/img/structure/B2853911.png)
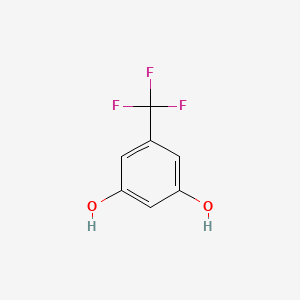
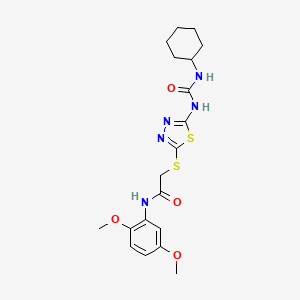
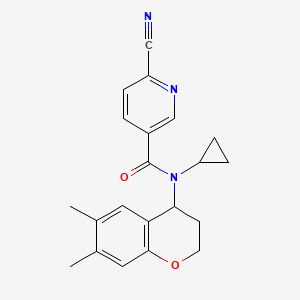
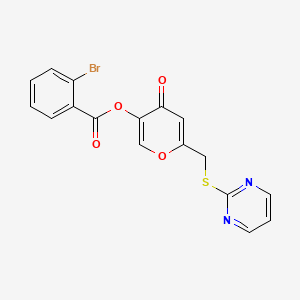
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide](/img/structure/B2853918.png)
![N-[(1-Ethylpyrazol-3-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2853919.png)
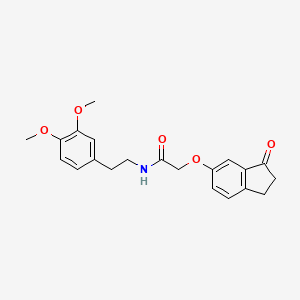
![N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2853922.png)
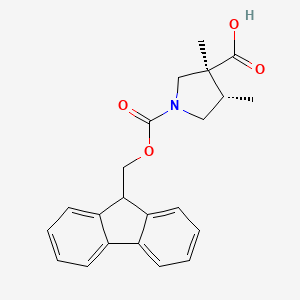
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid](/img/structure/B2853926.png)
